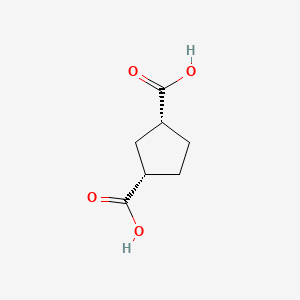

顺-1,3-环戊二羧酸

描述

Cis-1,3-Cyclopentanedicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The IUPAC name for this compound is (1R,3S)-1,3-cyclopentanedicarboxylic acid .

Molecular Structure Analysis

The cis-1,3-Cyclopentanedicarboxylic acid molecule contains a total of 21 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Cis-1,3-Cyclopentanedicarboxylic acid is a solid at room temperature . It has a boiling point of 320.7°C at 760 mmHg . The compound is stored in a dry environment at room temperature .科学研究应用

Synthesis of Biobased Copolymers

High molecular weight, fully biobased random copolymers of 2,5-furandicarboxylic acid (2,5-FDCA) containing different amounts of (1R, 3S)- (+)-Camphoric Acid (CA) have been successfully synthesized . These copolymers have been synthesized by two-stage melt polycondensation and compression molding in the form of films . This application is particularly relevant in the field of sustainable materials science.

Chirality Inducing Agent

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is used as a chirality inducing agent . This is particularly useful in the field of stereochemistry, where the control of chirality is crucial for the synthesis of enantiomerically pure compounds.

Resolving Agent

This compound is also used as a resolving agent to separate isomers and purify racemic mixtures . This is particularly important in pharmaceutical research, where the separation of enantiomers can have significant implications for drug efficacy and safety.

Synthesis of Amino Acids

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a derivative of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, is used in the synthesis of amino acids . This is particularly relevant in the field of biochemistry and molecular biology.

Material Science

The compound is used in the development of materials with tunable mechanical properties . This is particularly relevant in the field of material science, where the control of mechanical properties is crucial for the design of new materials.

Gas Barrier Properties

The compound is used in the development of materials with exceptional gas barrier capabilities . This is particularly relevant in the field of packaging, where materials with good gas barrier properties are required to ensure the freshness and quality of packaged goods.

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285571 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,3-Cyclopentanedicarboxylic acid | |

CAS RN |

876-05-1 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the conformational behavior of cis-1,3-cyclopentanedicarboxylic acid interesting in solution?

A1: [] Unlike its cyclohexane counterpart, cis-1,3-cyclopentanedicarboxylic acid exhibits a preference for 1,3-diaxial conformers in solution. This preference is evident from the analysis of vicinal proton-proton coupling constants (3J(HH)) derived from NMR spectroscopy and compared with theoretical calculations. This behavior is attributed to the unique structural constraints of the cyclopentane ring compared to the cyclohexane ring.

Q2: How does the ionization state of cis-1,3-cyclopentanedicarboxylic acid affect its conformational preference in solution?

A2: [] NMR studies in DMSO demonstrate that while the neutral diacid exists in multiple conformations, the monoanion and dianion adopt single, predominant conformations. This conformational "locking" upon ionization is attributed to the formation of a strong intramolecular hydrogen bond in the monoanion, as evidenced by significant downfield chemical shifts and a high K1/K2 ratio in DMSO.

Q3: Can cis-1,3-cyclopentanedicarboxylic acid be used as a building block in organic synthesis?

A3: [] Yes, cis-1,3-cyclopentanedicarboxylic acid serves as a valuable precursor in organic synthesis. One notable application is its use in preparing more complex molecules like cis-isoaposantenic acid and cis-apocamphoric acid. The key transformation involves the oxidation of a 1,3-dimethoxytrimethylene bridge within a bicyclic system to generate two cis-carboxyl groups, highlighting the versatility of this diacid in building specific stereochemical arrangements.

Q4: Are there chemoenzymatic approaches to synthesizing enantiomerically pure compounds utilizing cis-1,3-cyclopentanedicarboxylic acid?

A4: [] Yes, cis-1,3-cyclopentanedicarboxylic acid and its derivatives play a crucial role in chemoenzymatic asymmetric synthesis. For instance, the enantioselective synthesis of amidinomycin, an antiviral antibiotic, leverages the enzymatic discrimination of enantiotopic groups within meso cis-1,3-dicarbomethoxycyclopentane or meso cis-cyclopentane-1,3-dicarboxylic acid anhydride. This approach showcases the power of combining chemical and enzymatic strategies for preparing complex chiral molecules.

Q5: How do substituents on the cyclopentane ring affect the mass spectrometry fragmentation patterns of cis-1,3-cyclopentanedicarboxylic acid derivatives?

A5: [] The presence and nature of substituents on the cyclopentane ring significantly influence the electron ionization mass spectra of cis-1,3-cyclopentanedicarboxylic acid derivatives. These functional group interactions offer valuable insights into fragmentation pathways and provide a basis for structural characterization using mass spectrometry.

Q6: Can cis-1,3-cyclopentanedicarboxylic acid be incorporated into strained nitrogen heterocycles?

A6: [] Yes, the anhydride of cis-1,3-cyclopentanedicarboxylic acid can be used to synthesize 2-azabicyclo[2.2.1]heptan-3-one via Curtius rearrangement conditions. This highlights the diacid's utility in constructing strained bicyclic systems, which can be further modified and explored for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)